(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a methylphenyl group attached to a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-(2-methylphenyl)thiazol-4-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a saturated alkyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Brominated quinones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, protein binding, and cellular imaging.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and catalysis.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and oxidoreductases.
Pathways: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- (5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness: Compared to its analogs, (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique reactivity due to the presence of the bromine atom. This allows for specific chemical transformations that are not possible with other halogenated derivatives. Additionally, its biological activity profile may differ, offering distinct therapeutic potentials.
Properties
Molecular Formula |
C18H12BrN3OS |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10- |
InChI Key |
YLJXMUNSMPIOSS-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origin of Product |
United States |
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